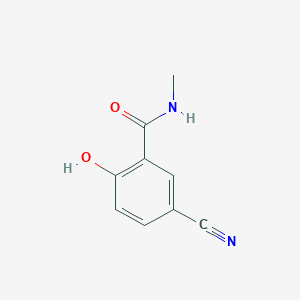

5-Cyano-2-hydroxy-N-methylbenzamide

Description

5-Cyano-2-hydroxy-N-methylbenzamide (C₉H₈N₂O₂) is a substituted benzamide derivative characterized by a cyano group at the 5-position, a hydroxyl group at the 2-position, and an N-methylamide moiety. The electron-withdrawing cyano group enhances the acidity of the adjacent hydroxyl group, influencing its reactivity and solubility .

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-cyano-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)7-4-6(5-10)2-3-8(7)12/h2-4,12H,1H3,(H,11,13) |

InChI Key |

JYQNQSLPEVZWQC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-hydroxy-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-hydroxybenzonitrile and methylamine.

Reaction: The 2-hydroxybenzonitrile is reacted with methylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-Cyano-2-hydroxy-N-methylbenzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: The major product is 5-cyano-2-oxo-N-methylbenzamide.

Reduction: The major product is 5-amino-2-hydroxy-N-methylbenzamide.

Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

5-Cyano-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyano-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Substituent Comparison

- Cyano vs. Chloro Substituents: The cyano group in 5-Cyano-2-hydroxy-N-methylbenzamide is strongly electron-withdrawing, increasing the hydroxyl group's acidity compared to chloro-substituted analogs (e.g., 5-chloro-2-hydroxy-N-(4-methylphenyl)benzamide). This enhances solubility in polar solvents and reactivity in nucleophilic reactions .

- Hydrogen Bonding: The hydroxyl and amide groups in 5-Cyano-2-hydroxy-N-methylbenzamide enable N–H⋯O and O–H⋯O interactions, similar to N-(5-Cyanononan-5-yl)benzamide, which forms intermolecular N–H⋯O bonds (N⋯O distance: 3.083 Å) .

Table 2: Crystallographic Data

- Planarity: The dihedral angle between the phenyl and amide planes in N-(5-Cyanononan-5-yl)benzamide (19.5°) suggests moderate planarity, likely influenced by steric hindrance from the aliphatic chain. The target compound’s planarity may differ due to the rigid cyano group .

Physicochemical Properties

- Solubility: The cyano group’s polarity improves aqueous solubility compared to chloro or methyl-substituted analogs.

- Acidity: The hydroxyl group’s pKa is lower in the target compound (~8.5–9.0) versus chloro analogs (~9.5–10.0) due to the cyano group’s electron-withdrawing effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.